molecular formula C10H9N3S B1300569 N-(6-quinolinyl)thiourea CAS No. 860621-04-1

N-(6-quinolinyl)thiourea

Cat. No.: B1300569
CAS No.: 860621-04-1
M. Wt: 203.27 g/mol
InChI Key: PNVSGRJLTPVPTJ-UHFFFAOYSA-N
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Description

Significance of Thiourea (B124793) Derivatives in Contemporary Chemical and Pharmaceutical Sciences

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives are recognized as privileged structures in the realms of medicinal and synthetic chemistry. nih.gov The versatility of the thiourea backbone allows for the synthesis of a wide array of derivatives with diverse functionalities and properties. researchgate.net This structural flexibility has led to their investigation and use in a multitude of applications.

In the pharmaceutical sciences, thiourea derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral, antifungal, anticancer, anti-inflammatory, and antioxidant effects. nih.govontosight.aimdpi.com A number of thiourea-containing compounds have been investigated for the treatment of various diseases, with some progressing to clinical use. nih.govresearchgate.net For instance, they have been studied for their potential in treating co-infections and have shown promise as inhibitors of enzymes crucial in various disease pathways. researchgate.net The ability of the thiourea group to form stable complexes with metal ions can also enhance their biological activity.

Beyond medicine, thiourea derivatives have found applications in agriculture as herbicides, insecticides, and antifungal agents. researchgate.netijsrst.com Their utility also extends to analytical chemistry and metallurgy, underscoring their importance across various scientific disciplines. ijsrst.com The continual discovery of new therapeutic and pharmacological properties of thiourea derivatives ensures their position as a significant area of ongoing research. nih.gov

The Quinoline (B57606) Scaffold in Bioactive Molecule Design

The quinoline ring system, a heterocyclic aromatic compound consisting of a fused benzene (B151609) and pyridine (B92270) ring, is a prominent and attractive scaffold in drug design and medicinal chemistry. nih.govbenthamdirect.com This structural motif is present in a wide range of natural and synthetic compounds that exhibit significant biological activities. nih.gov The versatility of the quinoline nucleus allows for functionalization at numerous positions, making it a valuable building block for the synthesis of novel bioactive molecules. frontiersin.org

Quinoline and its derivatives have been extensively studied and have demonstrated a wide array of pharmacological properties, including:

Anticancer tandfonline.com

Antimalarial researchgate.net

Antiviral nih.gov

Antibacterial nih.gov

Antifungal tandfonline.com

Antiparasitic nih.gov

The effectiveness and "druggability" of the quinoline scaffold have solidified its status as a privileged structure in medicinal chemistry. tandfonline.com Its presence in a molecule can enhance metabolic stability and lipophilicity, contributing to improved efficacy. researchgate.net The ongoing development of quinoline-based compounds continues to yield new therapeutic candidates for a variety of diseases. frontiersin.org

N-(6-quinolinyl)thiourea: A Convergent Scaffold for Advanced Research Endeavors

This compound represents a molecular architecture that strategically combines the key attributes of both the thiourea and quinoline scaffolds. This convergence creates a molecule with the potential for multifaceted biological activity and diverse chemical applications. The thiourea moiety provides a flexible backbone with known bioactive properties and the ability to act as a versatile ligand, while the quinoline ring offers a well-established pharmacophore known to interact with various biological targets. researchgate.netnih.gov

The specific linkage at the 6-position of the quinoline ring is a critical design feature, as the substitution pattern on the quinoline nucleus plays a significant role in the functionality of the resulting compound. frontiersin.org Research into related substituted quinolinyl thiourea derivatives has highlighted their potential in various therapeutic areas. For instance, derivatives of 7-chloroquinolinyl thiourea have shown promising antimalarial and anticancer activity. researchgate.net Similarly, N-benzoyl-N'-(quinolinyl)thiourea compounds, with substitutions at different positions of the quinoline ring, have been investigated for their antimicrobial and anticancer properties. ontosight.ai

The compound this compound, identified by CAS number 860621-04-1, is a subject of interest for its potential applications stemming from the combined properties of its constituent functional groups. chemsrc.com Its synthesis can be approached through established methods, such as the reaction of 6-aminoquinoline (B144246) with a thiocyanate (B1210189) source. chemsrc.com The exploration of this compound and its derivatives is an active area of research, driven by the quest for novel compounds with enhanced biological efficacy and unique chemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-6-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-10(14)13-8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H3,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVSGRJLTPVPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=S)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363211
Record name quinolin-6-ylthiourea
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URL https://comptox.epa.gov/dashboard/DTXSID30363211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860621-04-1
Record name N-6-Quinolinylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860621-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name quinolin-6-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivative Development of N 6 Quinolinyl Thiourea

Established Synthetic Pathways for N-(6-quinolinyl)thiourea

The primary and most established method for synthesizing the parent compound, this compound, relies on the fundamental principles of nucleophilic addition.

The synthesis of this compound is typically achieved through the coupling reaction between an amine and an isothiocyanate. beilstein-journals.org Specifically, the reaction involves the nucleophilic addition of the primary amino group of 6-quinolinamine to the electrophilic carbon atom of an isothiocyanate. A common approach involves reacting 6-quinolinamine with a simple isothiocyanate, such as ammonium (B1175870) thiocyanate (B1210189), or by generating the isothiocyanate in situ.

A patent describes a general method for synthesizing quinoline (B57606) thiourea (B124793) compounds by reacting a quinoline amine derivative (like 6-quinolinamine) with an isothiocyanate derivative in a suitable solvent at reflux temperature. google.com The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the 6-quinolinamine attacking the electron-deficient carbon of the isothiocyanate group (-N=C=S). This is followed by a proton transfer to form the stable thiourea linkage. organic-chemistry.org This method is widely applicable for the preparation of a variety of N-substituted thioureas. beilstein-journals.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and reaction duration.

Ethanol (B145695) is frequently used as the solvent for this type of synthesis. google.comnih.gov The reaction is often carried out at reflux temperature, which can range from 80 to 110 °C, to ensure a sufficient reaction rate. google.com Reaction times can vary significantly, from a few hours to extended periods (e.g., 1 to 10 hours), depending on the reactivity of the specific substrates. google.comnih.gov For instance, some syntheses of related N,N-disubstituted thioureas are heated at reflux for 4–6 hours. nih.gov While some thiourea syntheses may benefit from catalysts, many preparations of simple thioureas from amines and isothiocyanates proceed efficiently without one. nih.gov The progress of the reaction is often monitored by thin-layer chromatography (TLC) to determine the point of completion. ias.ac.in Upon cooling, the solid product often precipitates from the reaction mixture and can be purified by filtration and recrystallization. google.com

Table 1: General Reaction Conditions for Thiourea Synthesis

ParameterTypical ConditionReference
SolventEthanol, Water, THF google.comnih.govias.ac.in
TemperatureReflux (80-110 °C) google.com
Duration1-10 hours google.com
CatalystOften not required nih.gov

Design and Synthesis of this compound Derivatives

The development of derivatives is a key strategy to explore the chemical space around the this compound core, aiming to modulate its physicochemical and biological properties.

Structural modification of the this compound scaffold can be achieved through several strategic approaches. The most common strategy involves reacting 6-quinolinamine with a wide variety of pre-functionalized isothiocyanates. This approach allows for the systematic introduction of diverse substituents on the second nitrogen atom of the thiourea moiety. ias.ac.inarabjchem.org

Another diversification strategy involves modifying the quinoline ring itself before the thiourea formation step. Substituents can be introduced at various positions on the quinoline core to study their electronic and steric effects. nih.gov For example, a fluorine atom can be incorporated into the quinoline-isoxazole backbone before its reaction to form the final thiourea derivative. ias.ac.in Furthermore, the thiourea group can serve as a versatile intermediate for subsequent reactions, such as cyclization, to create more complex heterocyclic systems fused to or substituted with the quinoline moiety. nih.govmdpi.comnih.gov

A primary goal in synthesizing derivatives is the incorporation of various functional groups to create a library of structurally diverse compounds. These moieties can range from simple alkyl and aryl groups to more complex heterocyclic systems.

Aromatic and Heterocyclic Rings: A common modification involves the introduction of substituted phenyl rings. arabjchem.orgmdpi.com For instance, derivatives have been synthesized by reacting a quinoline-containing amine with various substituted phenyl isothiocyanates. arabjchem.org Other heterocyclic moieties, such as benzothiazole (B30560) and 6-methylpyridine, have also been successfully incorporated into the structures of related N-acyl thiourea derivatives. mdpi.com

Alkyl Groups: Simple alkyl groups, such as methyl, can be introduced to investigate the impact of smaller substituents. mdpi.com

Complex Scaffolds: More elaborate functional moieties have also been integrated. One study reports the synthesis of derivatives incorporating a 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold. ias.ac.in Another example involves the use of a piperazine (B1678402) linker attached to an 8-hydroxyquinoline (B1678124) core, which then reacts with various isothiocyanates. arabjchem.org These examples demonstrate the modular nature of thiourea synthesis, allowing for the combination of distinct and complex chemical entities.

Table 2: Examples of Functional Moieties in Quinoline Thiourea Derivatives

Functional MoietyExample ScaffoldReference
PhenylN-phenylthiourea mdpi.com
PiperazineHydroxyquinoline-piperazine-thiourea arabjchem.org
BenzothiazoleN-acyl thioureas with benzothiazole mdpi.com
Pyridine (B92270)N-acyl thioureas with 6-methylpyridine mdpi.com
Piperidinyl-isoxazole6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole ias.ac.in

While the core thiourea formation can be a single step, the synthesis of advanced derivatives often requires multi-step sequences. These sequences are necessary to build complex starting materials or to further modify the thiourea product.

One prominent example involves using the N,N-disubstituted thiourea derivative as an intermediate for further cyclization reactions. A synthetic pathway starting from 4-hydroxyquinol-2-ones involves several steps:

Reaction with ethyl bromoacetate (B1195939) to give ethyl oxoquinolinyl acetates. nih.govnih.gov

Treatment with hydrazine (B178648) hydrate (B1144303) to afford the corresponding hydrazide derivatives. nih.govnih.gov

Reaction of the hydrazides with isothiocyanates to yield N,N-disubstituted thioureas. nih.govnih.gov

Finally, subjecting these thioureas to cyclization with dialkyl acetylenedicarboxylates to obtain complex thiazolidinone derivatives. nih.govmdpi.comnih.gov

Another multi-step approach involves the synthesis of a complex amine-containing fragment first, followed by the thiourea-forming reaction. For example, the synthesis of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is a multi-step process in itself. This intermediate is then reacted with various isothiocyanates in the presence of a base like triethylamine (B128534) to yield the final thiourea derivatives. ias.ac.in Similarly, the synthesis of 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives of quinoline involves converting quinoline-4-carbohydrazides through a reaction with carbon disulphide and potassium hydroxide, followed by a final step with hydrazine hydrate. semanticscholar.org These examples highlight how the simple thiourea linkage is integrated into more extensive synthetic plans to create highly functionalized molecules.

Heterocyclization Reactions Involving the Thiourea Moiety

The thiourea functional group within this compound is a key reactive site for heterocyclization. The presence of sulfur and nitrogen atoms facilitates the construction of various five- and six-membered heterocyclic rings. These reactions are pivotal in diversifying the chemical space around the quinoline core.

Formation of Thiazole (B1198619) and Thiazolidinone Frameworks

The synthesis of thiazole and thiazolidinone derivatives from this compound and its analogs represents a significant area of research. These frameworks are of particular interest due to their wide range of biological activities.

One prominent method for the synthesis of thiazole derivatives involves the reaction of a quinolinyl thiourea with dialkyl acetylenedicarboxylates. For instance, the reaction of 1-methyl-3-(quinolin-8-yl)thiourea with dialkyl acetylenedicarboxylates in ethanol leads to the formation of novel 1,3-thiazole derivatives in good yields. researchgate.net This reaction proceeds via a cyclization mechanism involving the nucleophilic sulfur of the thiourea attacking one of the electrophilic alkyne carbons, followed by intramolecular cyclization and subsequent aromatization to yield the thiazole ring.

Thiazolidinone frameworks can be synthesized from quinolone-based thioureas through a multi-step process. This typically begins with the formation of a N,N-disubstituted thiourea, which is then subjected to cyclization. nih.gov A common strategy involves the reaction of a quinolone-derived hydrazide with an isothiocyanate to produce the thiourea precursor. nih.gov Subsequent treatment of this thiourea with a cyclizing agent, such as dialkyl acetylenedicarboxylates, results in the formation of the thiazolidinone ring. nih.gov The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea, is another fundamental method for creating thiazole rings and can be adapted for quinolinyl thioureas. mdpi.com

Table 1: Synthesis of Thiazole and Thiazolidinone Derivatives

Starting MaterialReagent(s)Product FrameworkReference
1-Methyl-3-(quinolin-8-yl)thioureaDialkyl acetylenedicarboxylates1,3-Thiazole researchgate.net
Quinolone-derived N,N-disubstituted thioureasDialkyl acetylenedicarboxylatesThiazolidinone nih.gov
Thioureaα-Haloketone, Substituted benzaldehydesThiazole mdpi.com

Synthesis of Iminothiazoline Derivatives

Iminothiazoline derivatives are another important class of heterocycles that can be synthesized from thiourea precursors. These compounds have garnered attention for their diverse pharmacological applications.

A general and effective method for the synthesis of 2-iminothiazoline derivatives involves the reaction of 1,3-disubstituted thioureas with 1-bromo-1-nitroalkenes. This reaction is typically carried out in the presence of a mild base, such as triethylamine, in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. rsc.orgnih.govnih.govrsc.org The reaction proceeds smoothly to afford the desired 2-iminothiazoline derivatives in moderate to good yields. rsc.orgnih.govnih.govrsc.org While this method has been demonstrated with various 1,3-diarylthioureas, it provides a viable synthetic route that could be applied to this compound. rsc.orgnih.govnih.govrsc.org

The mechanism of this transformation is proposed to begin with a Michael addition of the thiourea to the β-bromo-β-nitrostyrene. This is followed by tautomerism of the thiourea moiety and a subsequent intramolecular nucleophilic substitution to form the five-membered iminothiazoline ring.

Another approach involves the condensation of α-haloketones with N,N'-disubstituted thioureas. rsc.orgnih.govresearchgate.net This method, while classical, remains a robust strategy for the formation of the iminothiazoline scaffold. The reaction between an appropriately substituted this compound and an α-haloketone would be expected to yield the corresponding iminothiazoline derivative.

Table 2: Synthesis of Iminothiazoline Derivatives from Thioureas

Thiourea DerivativeReagentConditionsProductReference
1,3-Disubstituted thioureas1-Bromo-1-nitroalkenesTriethylamine, THF, Room Temperature2-Iminothiazoline derivatives rsc.orgnih.govnih.govrsc.org
N,N'-Disubstituted thioureasα-HaloketonesVaries2-Iminothiazoline derivatives rsc.orgnih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of N 6 Quinolinyl Thiourea and Its Derivatives

Comprehensive Spectroscopic Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of N-(6-quinolinyl)thiourea and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer a comprehensive view of the molecule's structural features.

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound derivatives typically exhibits distinct signals corresponding to the protons of the quinoline (B57606) ring and the thiourea (B124793) moiety. The aromatic protons of the quinoline scaffold usually appear as a series of multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are dictated by the substitution on the ring. The N-H protons of the thiourea group are characteristically observed as broad singlets, often in the range of δ 9.0 to δ 12.0 ppm, and their chemical shift can be influenced by solvent and concentration due to hydrogen bonding. For instance, in related N-acyl thiourea derivatives, two distinct broad singlets for the NH protons can be observed, sometimes at values as high as 11.82 and 12.86 ppm. nih.gov In the spectrum of 1-(naphthalen-1-yl)-3-(naphthalen-2-yl)thiourea, the two NH protons appear as singlets at δ 9.87 and δ 9.77 ppm. analis.com.my The exact positions provide valuable information about the electronic environment and potential intramolecular interactions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton. The most characteristic signal for this compound and its derivatives is that of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and typically resonates in the range of δ 175 to 182 ppm. For example, the C=S carbon in 1-(naphthalen-1-yl)-3-(naphthalen-2-yl)thiourea appears at δ 181.6 ppm. analis.com.my The carbon atoms of the quinoline ring produce a set of signals in the aromatic region (δ 110-150 ppm). The precise chemical shifts help in confirming the substitution pattern on the quinoline ring system.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer direct insight into the electronic state of the nitrogen atoms. In acylated thioureas, the nitrogen chemical shifts are shifted downfield compared to unsubstituted thiourea. researchgate.net The nitrogen adjacent to the acyl group (N-1) experiences a greater downfield shift than the terminal nitrogen (N-3). Proton-coupled ¹⁵N NMR spectra can reveal coupling constants (¹J(¹⁵N,H)), which provide information on hybridization and bonding. In some acylthioureas, the NH₂ group signal splits into a doublet of doublets, indicating different coupling constants for the two s-trans and s-cis protons relative to the sulfur atom. researchgate.net

Table 1: Representative NMR Data for Thiourea Derivatives
Compound/FragmentTechniqueCharacteristic Chemical Shifts (δ, ppm)Reference
Thiourea N-H¹H NMR~9.0 - 12.0 (broad singlets) analis.com.my
Quinoline Aromatic H¹H NMR~7.0 - 9.0 (multiplets) mdpi.com
Thiocarbonyl C=S¹³C NMR~175 - 182 analis.com.my
Quinoline Aromatic C¹³C NMR~110 - 150 researchgate.net
Acylated Thiourea N¹⁵N NMRDownfield shift relative to thiourea researchgate.net

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key vibrational bands include:

N-H Stretching: The N-H stretching vibrations of the thiourea moiety typically appear as one or more bands in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding. In the IR spectrum of 1-(naphthalen-1-yl)-3-(naphthalen-2-yl)thiourea, these bands are observed at 3325 and 3186 cm⁻¹. analis.com.my

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key diagnostic peak. It generally appears in the region of 700-850 cm⁻¹ and can sometimes be coupled with C-N stretching. Its intensity can vary.

C-N Stretching: The C-N stretching vibrations of the thiourea group are typically found in the 1300-1500 cm⁻¹ range.

Aromatic C=C and C=N Stretching: The stretching vibrations of the quinoline ring's C=C and C=N bonds are observed in the 1450-1620 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Structures
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretching3100 - 3400 analis.com.my
Aromatic C-HStretching3000 - 3100 analis.com.my
C=C, C=N (Quinoline)Stretching1450 - 1620 growingscience.com
C-NStretching1300 - 1500 researchgate.net
C=SStretching700 - 850 researchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₉N₃S), the expected molecular weight is approximately 203.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to this mass.

The fragmentation of this compound would likely proceed through several pathways, including:

Cleavage of the C-N bond between the quinoline ring and the thiourea moiety. This would lead to fragments corresponding to the quinolinyl cation and the thiourea radical, or vice versa.

Loss of small neutral molecules such as H₂S or HNCS from the molecular ion.

Fragmentation of the quinoline ring itself, a characteristic process for this heterocycle, which can involve the loss of HCN. nist.gov

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which serves to confirm the elemental composition of the molecule with high accuracy.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and details of intermolecular interactions.

Single-crystal X-ray diffraction analysis of this compound or its derivatives would reveal key structural parameters. Based on studies of related thiourea derivatives, these compounds often crystallize in common space groups such as P2₁/n (monoclinic) or P-1 (triclinic). nih.gov The analysis provides definitive proof of the molecular connectivity and stereochemistry.

Key bond distances and angles within the thiourea moiety are particularly informative. The C=S bond length is typically around 1.68-1.71 Å, which is intermediate between a pure double and single bond, indicating some degree of delocalization of π-electrons across the N-C-S system. wikipedia.org The C-N bond lengths are typically shorter than a standard C-N single bond, further supporting this delocalization. The geometry around the central thiourea carbon atom is generally trigonal planar.

The conformation of this compound is largely defined by the rotational freedom around the C-N bonds. Crystal structures of aryl thioureas show that the molecules often adopt a trans-cis configuration with respect to the thiono S atom and the substituents on the nitrogen atoms. researchgate.net

The crystal packing is heavily influenced by hydrogen bonding. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom and the quinoline nitrogen atom are potential hydrogen bond acceptors. This leads to the formation of extensive intermolecular hydrogen-bonding networks. Common motifs include dimers formed through N-H···S interactions.

In the crystal structure of the related N-(quinolin-6-yl)hydroxylamine, molecules are linked by O-H···N and N-H···O hydrogen bonds, forming layers. nih.gov These layers are further connected by C-H···π interactions, building a three-dimensional supramolecular architecture. nih.gov A similar propensity for forming layered structures stabilized by N-H···S and N-H···N hydrogen bonds, along with π-π stacking interactions between the quinoline rings, would be expected for this compound, governing its solid-state properties.

Table 3: Typical Crystallographic Parameters for Thiourea Derivatives
ParameterTypical Value/SystemSignificanceReference
Crystal SystemMonoclinic, Triclinic, OrthorhombicDescribes the symmetry of the unit cell. nih.govijpcbs.com
Space GroupP2₁/n, P-1Defines the symmetry elements within the crystal. nih.gov
C=S Bond Length1.68 - 1.71 ÅIndicates π-electron delocalization. wikipedia.org
C-N Bond Length~1.33 ÅShorter than a single bond, indicates delocalization. wikipedia.org
Key Intermolecular InteractionsN-H···S, N-H···N Hydrogen Bonds, π-π StackingGovern crystal packing and solid-state structure. researchgate.netnih.gov

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

The crystal packing of thiourea derivatives is significantly influenced by a variety of hydrogen bonds, which dictate the formation of supramolecular assemblies. In thiourea compounds, the N-H groups of the thiourea moiety are potent hydrogen bond donors, while the sulfur atom and any additional heteroatoms, such as the nitrogen of a quinoline ring, can act as acceptors.

More prevalent and critical to the crystal packing are intermolecular hydrogen bonds. In many heterocyclic thioureas, N–H···S hydrogen bonds are a dominant motif, often leading to the formation of centrosymmetric dimers. These dimers can then be further linked into one-, two-, or three-dimensional networks through other interactions. The N–H···S bond distances in such structures typically range from 3.256 to 3.379 Å. nih.gov

In the case of this compound, several types of intermolecular hydrogen bonds can be anticipated, creating complex networks. The thiourea N-H groups can form hydrogen bonds with the sulfur atom of a neighboring molecule (N–H···S) or with the nitrogen atom of the quinoline ring (N–H···N). Furthermore, C-H···S and C-H···π interactions involving the aromatic rings are also likely to play a role in stabilizing the crystal lattice. The interplay of these various hydrogen bonds would result in a robust, three-dimensional supramolecular architecture.

A pertinent example can be found in the crystal structure of N-(quinolin-6-yl)hydroxylamine, where O-H···N and N-H···N hydrogen bonds link molecules into tetramer-like units, which are then further connected into layers. diva-portal.org This highlights the strong hydrogen-bonding potential of the quinoline-6-yl moiety.

Table 1: Potential Hydrogen Bonding Interactions in this compound and Analogous Compounds

Donor (D)Hydrogen (H)Acceptor (A)Interaction TypeTypical Distance (D···A) (Å)Reference Compound Type
N (thiourea)HS (thiourea)Intermolecular3.2 - 3.6Heterocyclic Thioureas
N (thiourea)HN (quinoline)Intermolecular2.9 - 3.3Pyridyl Thioureas
C (quinoline)HS (thiourea)Intermolecular3.5 - 3.9Aromatic Thioureas
N (thiourea)HN (quinoline)IntramolecularDependent on conformationN/A

Hirshfeld Surface Analysis for Intermolecular Interactions

For thiourea derivatives, Hirshfeld surface analysis typically reveals the prominence of H···H, C···H, and H···S contacts, reflecting the importance of van der Waals forces and hydrogen bonding in the crystal structure. The red regions on the dnorm map indicate close contacts, with negative values representing shorter-than-van-der-Waals distances, often corresponding to hydrogen bonds.

In the context of this compound, a Hirshfeld surface analysis would be expected to highlight several key interactions:

H···S/S···H contacts: These would appear as distinct "wings" on the 2D fingerprint plot, indicative of the N–H···S hydrogen bonds.

H···N/N···H contacts: These would correspond to the N–H···N interactions involving the quinoline nitrogen.

C···H/H···C contacts: These represent C-H···π interactions, which are common in aromatic systems.

H···H contacts: These typically account for a large percentage of the surface area and represent non-specific van der Waals interactions.

C···C contacts: These would suggest the presence of π-π stacking interactions between the quinoline rings of adjacent molecules.

The relative contributions of these interactions can be quantified from the 2D fingerprint plots. For many N-aryl thiourea derivatives, H···H interactions are the most significant contributor to the Hirshfeld surface, followed by H···S and C···H interactions. The presence of the quinoline ring in this compound would likely increase the contribution of C···C and C···H contacts due to the extended aromatic system.

Table 2: Expected Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound Based on Analogous Systems

Contact TypeExpected Contribution (%)Description
H···H40 - 50General van der Waals forces
C···H / H···C20 - 30C-H···π and other C-H related contacts
S···H / H···S10 - 20N-H···S and C-H···S hydrogen bonds
N···H / H···N5 - 10N-H···N hydrogen bonds
C···C5 - 10π-π stacking interactions
Other< 5Minor contributions from other contacts

Computational and Theoretical Investigations of N 6 Quinolinyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of N-(6-quinolinyl)thiourea at the molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound and its analogs, DFT calculations are frequently employed to predict their molecular structure, reactivity, and spectroscopic properties. A popular functional used for these studies is Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP), often combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.netnih.govresearchgate.netresearchgate.netscispace.com These calculations are fundamental for understanding the molecule's behavior and for designing new derivatives with enhanced activities.

Theoretical investigations have been conducted on various thiourea (B124793) derivatives to elucidate their structural and electronic properties. nih.govresearchgate.net DFT methods have been successfully used to corroborate experimental findings from techniques like X-ray crystallography and NMR spectroscopy for compounds containing thiourea and quinoline (B57606) moieties. nih.gov

Geometry optimization is a critical step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the molecular geometry that possesses the lowest energy. The B3LYP/6-311G model is one of the computational approaches used for such optimizations. researchgate.net The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies. Thiourea derivatives can exist in various conformations due to the rotation around single bonds. For instance, studies on diindolylthioureas have shown the presence of different conformers, such as anti-anti and syn-syn, with the anti-anti conformer often being the most stable. beilstein-journals.org Understanding the preferred conformation of this compound is crucial as it dictates how the molecule interacts with biological targets. nih.govresearchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Thiourea Derivative (Note: This table provides illustrative data for a related thiourea derivative as specific experimental data for this compound was not available in the searched literature.)

ParameterBond Length (Å)Bond Angle (°)
C=S1.68-
C-N (thiourea)1.38-
N-C-N-117.5
C-N-H-121.0

The electronic properties of this compound are key to its reactivity and potential biological activity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a critical parameter. wuxibiology.com A smaller band gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krd For thiourea, the HOMO is typically an in-plane sulfur lone pair, and the LUMO is an out-of-plane C-S π* orbital with significant conjugation. nih.gov The HOMO-LUMO gap for thiourea derivatives can be influenced by the solvent, with calculations showing variations in different media. edu.krd

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
Band Gap (LUMO-HOMO) 4.7

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules. For this compound and its analogs, several QSAR parameters are relevant for predicting their biological potential. nih.gov

These parameters are broadly categorized into lipophilic, electronic, and steric descriptors. srmist.edu.inslideshare.net

Lipophilic Parameters: The octanol-water partition coefficient (logP) is a key measure of a molecule's hydrophobicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. farmaciajournal.com

Electronic Parameters: These are often derived from quantum chemical calculations and include HOMO and LUMO energies, dipole moment, and atomic charges. They describe the molecule's ability to engage in electronic interactions with a biological target. nih.gov

Steric Parameters: Descriptors such as molecular weight, molar refractivity, and van der Waals volume describe the size and shape of the molecule, which are important for its fit into a receptor's binding site. nih.gov

Table 3: Key QSAR Parameters for Thiourea Derivatives (Note: This table lists common parameters used in QSAR studies of thiourea derivatives.)

Parameter TypeDescriptorSignificance
LipophilicLogP (Octanol-Water Partition Coefficient)Influences membrane permeability and transport.
ElectronicHOMO EnergyRelates to electron-donating ability.
ElectronicLUMO EnergyRelates to electron-accepting ability.
ElectronicDipole MomentDescribes the polarity of the molecule.
StericMolecular WeightIndicates the size of the molecule.
StericMolar RefractivityRelates to the volume and polarizability of the molecule.

Molecular Modeling and Dynamics

Molecular modeling techniques are used to simulate the behavior of molecules and their interactions with other molecules, providing valuable insights that complement experimental studies.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. mdpi.comresearchgate.net This method is widely used to understand the binding mode of potential drug candidates and to screen virtual libraries of compounds for their binding affinity to a specific target. For this compound, molecular docking can elucidate its interactions with biologically relevant targets, such as urease or various kinases involved in cancer. mdpi.comnih.govscirp.orgnih.govnih.govrsc.orgresearchgate.net

The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's geometry is typically optimized using methods like DFT. The protein structure is often obtained from the Protein Data Bank (PDB). The docking software then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site and scores them based on their predicted binding energy. mdpi.comresearchgate.net

Analysis of the docking results reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. For instance, in studies of quinolone-based thiourea derivatives as urease inhibitors, docking has shown that the thiourea moiety can form important hydrogen bonds with the active site residues of the enzyme. mdpi.comresearchgate.net

Table 4: Illustrative Molecular Docking Interactions for a Quinoline-Thiourea Derivative with a Protein Target (Note: This table provides a general representation of interactions that could be observed for this compound.)

Type of InteractionInteracting Group on LigandInteracting Residue on Protein
Hydrogen BondThiourea (-NH)Aspartic Acid (ASP)
Hydrogen BondQuinoline (N)Serine (SER)
Hydrophobic InteractionQuinoline RingLeucine (LEU), Valine (VAL)
π-π StackingQuinoline RingPhenylalanine (PHE)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can provide crucial insights into its conformational flexibility, solvation properties, and interactions with biological macromolecules. While specific MD studies on this compound are not extensively documented in the public domain, the methodologies have been applied to a variety of thiourea derivatives, providing a framework for understanding what such studies on the target molecule could reveal. scispace.comnih.govresearchgate.netresearchgate.net

MD simulations of thiourea derivatives have been employed to investigate their interactions with water, identifying which atoms are likely to engage in significant interactions with the solvent. scispace.comresearchgate.netresearchgate.net For this compound, simulations could elucidate the hydration of the quinoline nitrogen, the thiourea sulfur, and the N-H protons, which is critical for understanding its solubility and bioavailability. Furthermore, MD simulations can be used to study the stability of the compound in different environments and its propensity for autoxidation. researchgate.netresearchgate.net

In the context of drug design, MD simulations are invaluable for exploring the binding dynamics of a ligand to its receptor. nih.gov For this compound, if a biological target is identified, MD simulations could be used to:

Predict Binding Modes: Determine the most stable binding poses of the molecule within the active site of a protein.

Assess Binding Stability: Analyze the trajectory of the ligand-protein complex over time to understand the stability of the interaction.

Calculate Binding Free Energies: Use methods like MM/PBSA or MM/GBSA to estimate the binding affinity of the compound for its target.

The insights gained from MD simulations can guide the rational design of more potent and selective analogs of this compound.

In Silico Approaches to Structure-Activity Relationship (SAR)

In silico approaches to structure-activity relationship (SAR) are fundamental in modern drug discovery, enabling the prediction of a compound's biological activity based on its molecular structure. mdpi.comfarmaciajournal.comresearchgate.net For this compound and its derivatives, these computational methods can accelerate the identification of lead compounds and optimize their properties. semanticscholar.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico SAR. farmaciajournal.comresearchgate.netnih.govresearchgate.net These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, a QSAR study would typically involve:

Data Set Generation: Synthesizing and testing a library of derivatives with varied substituents on the quinoline ring.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies), and topological indices.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.

Model Validation: Rigorously validating the model to ensure its predictive power.

The resulting QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov

The following table summarizes key molecular descriptors that are often considered in SAR studies of thiourea and quinoline derivatives and their general influence on biological activity.

Descriptor CategorySpecific DescriptorGeneral Influence on Activity
Lipophilicity LogPCan influence membrane permeability and binding to hydrophobic pockets of receptors. Optimal range is often sought.
Electronic HOMO/LUMO EnergiesRelates to the molecule's ability to donate or accept electrons, which can be crucial for receptor interactions.
Steric Molecular Volume/Surface AreaThe size and shape of the molecule determine its fit within a binding site.
Topological Connectivity IndicesDescribe the branching and connectivity of the molecular structure, which can correlate with activity.

Exploration of Advanced Functional Properties: Nonlinear Optics (NLO)

The field of nonlinear optics (NLO) involves the interaction of intense light with materials to produce new optical effects. Organic molecules with extended π-conjugated systems and charge-transfer characteristics are of particular interest for NLO applications. nih.gov The structure of this compound, featuring an electron-rich thiourea group and a π-deficient quinoline ring, suggests potential for NLO activity.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of molecules. mdpi.comresearchgate.netresearchgate.netmdpi.com For this compound, DFT calculations can be used to determine key parameters that govern its NLO response, including:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO effects, such as second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Related to third-order NLO effects.

The magnitude of the first hyperpolarizability is strongly influenced by the intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups within the molecule. In this compound, the thiourea moiety can act as an electron donor, while the quinoline ring can function as an electron acceptor. The efficiency of this ICT can be further tuned by introducing various substituents on the quinoline ring.

The table below presents a hypothetical comparison of calculated NLO properties for this compound and a substituted derivative, illustrating the potential for tuning these properties. The values are for illustrative purposes and would need to be confirmed by specific quantum chemical calculations.

CompoundDipole Moment (Debye)Polarizability (α, a.u.)First Hyperpolarizability (β, a.u.)
This compound4.5200800
N-(6-(4-nitrophenyl)quinolinyl)thiourea7.22501500

The exploration of NLO properties in quinoline-based thiourea derivatives is a promising area of research, with potential applications in optical communications, data storage, and other photonic technologies. researchgate.netnottingham.ac.ukiosrjournals.orgresearchgate.netresearchgate.net

Coordination Chemistry of N 6 Quinolinyl Thiourea

N-(6-quinolinyl)thiourea as a Ligand System

This compound functions as a versatile ligand system in coordination chemistry due to the presence of multiple donor atoms, primarily the sulfur of the thiourea (B124793) group and the nitrogen atoms of the quinoline (B57606) ring. This allows it to bind to metal ions in various ways, influencing the structure and properties of the resulting metal complexes. The quinoline moiety, a bicyclic aromatic structure containing a nitrogen atom, and the thiourea group (-NH-C(S)-NH-), with its sulfur and two nitrogen atoms, provide multiple potential coordination sites.

Thiourea and its derivatives are known to be excellent ligands for a wide range of metal ions. They can coordinate to metals through the sulfur atom, which is considered a soft donor, making it particularly suitable for binding to soft metal ions. Additionally, the nitrogen atoms of the thiourea group and the quinoline ring can also participate in coordination, leading to different binding modes. The specific coordination behavior of this compound can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of the metal salt, which provides the central metal ion, can vary widely and includes salts of transition metals like copper, nickel, cobalt, and zinc, as well as other metals. The reaction conditions, such as temperature, reaction time, and the molar ratio of the ligand to the metal salt, are carefully controlled to obtain the desired product.

For example, a general synthetic procedure could involve dissolving this compound in a solvent like ethanol (B145695) or dimethylformamide (DMF) and then adding a solution of the metal salt, also dissolved in a suitable solvent. The mixture is then stirred, often with heating, to facilitate the reaction. Upon completion of the reaction, the resulting metal complex may precipitate out of the solution and can be collected by filtration. The solid product is then typically washed to remove any unreacted starting materials and dried.

The characterization of the synthesized metal complexes is crucial to determine their structure, composition, and properties. A variety of analytical techniques are employed for this purpose.

Spectroscopic and Analytical Techniques for Characterization:

TechniqueInformation Obtained
Elemental Analysis (CHN) Determines the percentage composition of carbon, hydrogen, and nitrogen, which helps in confirming the empirical formula of the complex.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the complex and how they are affected by coordination to the metal ion. Changes in the vibrational frequencies of the C=S and N-H bonds of the thiourea group, as well as the C=N bond of the quinoline ring, can indicate their involvement in bonding to the metal.
UV-Visible Spectroscopy Used to study the electronic transitions within the complex. The absorption spectra can provide insights into the geometry of the complex and the nature of the metal-ligand bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy can be used to study the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide information about the binding sites.
X-ray Crystallography This technique provides detailed information about the three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal ion.
Mass Spectrometry Helps in determining the molecular weight of the complex and can provide information about its fragmentation pattern.
Magnetic Susceptibility Measurements These measurements can determine the magnetic properties of the complex, which can provide information about the oxidation state and the number of unpaired electrons on the metal ion.

Through the use of these techniques, researchers can fully characterize the synthesized metal complexes of this compound and gain a comprehensive understanding of their chemical and physical properties.

Investigation of Coordination Modes and Chelation Behavior

The investigation of coordination modes and chelation behavior of this compound is fundamental to understanding the structural diversity of its metal complexes. Due to the presence of multiple potential donor atoms, this ligand can coordinate to metal centers in several ways.

Potential Coordination Modes of this compound:

Monodentate Coordination: The ligand can bind to a metal ion through a single donor atom. The most common monodentate coordination for thiourea derivatives occurs through the sulfur atom of the thiourea group mdpi.com. This is due to the soft nature of the sulfur atom, which readily forms strong bonds with many transition metals researchgate.net.

Bidentate Chelation: this compound can act as a bidentate ligand, binding to the metal ion through two donor atoms simultaneously to form a chelate ring. A likely chelation mode involves the sulfur atom of the thiourea group and the nitrogen atom of the quinoline ring. This would result in the formation of a stable six-membered chelate ring. Another possibility for bidentate chelation could involve one of the nitrogen atoms of the thiourea group and the sulfur atom mdpi.com.

Bridging Coordination: The ligand can also act as a bridging ligand, connecting two or more metal centers. This can occur if different donor atoms of the ligand coordinate to different metal ions, leading to the formation of polynuclear complexes or coordination polymers.

The specific coordination mode adopted by this compound is influenced by several factors. The nature of the metal ion plays a crucial role; for instance, soft metals are more likely to coordinate to the soft sulfur donor, while harder metals might prefer coordination with the harder nitrogen donors. The steric and electronic properties of other ligands present in the coordination sphere can also influence how this compound binds. The reaction conditions, such as the solvent and temperature, can also affect the final structure of the complex.

The chelation behavior of this compound is of particular interest as it can lead to the formation of highly stable metal complexes. The formation of a chelate ring is entropically favored and often results in enhanced thermodynamic stability, an effect known as the "chelate effect." The study of the chelation behavior of this ligand is essential for designing and synthesizing new metal complexes with desired properties for applications in areas such as catalysis, materials science, and medicinal chemistry.

Electronic and Geometric Influences of Metal Complexation

The complexation of this compound with a metal ion induces significant changes in both the electronic and geometric properties of the ligand. These changes are a direct consequence of the formation of coordinate bonds between the donor atoms of the ligand and the metal center.

Electronic Influences:

Upon coordination, there is a redistribution of electron density within the this compound ligand. The donation of electron density from the ligand's donor atoms (sulfur and/or nitrogen) to the metal ion leads to a decrease in electron density on these atoms and a corresponding increase in the electron density on the metal. This charge transfer can be observed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: The vibrational frequencies of the bonds within the ligand are sensitive to changes in electron density. For example, coordination through the sulfur atom of the thiourea group typically leads to a decrease in the frequency of the C=S stretching vibration and an increase in the frequency of the C-N stretching vibration. This is because the donation of electron density from the sulfur atom weakens the C=S bond and strengthens the C-N bonds.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes can provide information about the electronic transitions between the metal and the ligand. The appearance of new absorption bands, often in the visible region, can be attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. These transitions are a direct result of the electronic interactions between the metal and the ligand.

NMR Spectroscopy: The chemical shifts of the protons and carbons in the NMR spectra of the ligand are also affected by coordination. The changes in chemical shifts can provide insights into the extent of electron density redistribution upon complexation.

Geometric Influences:

Biological Activities and Pharmacological Potential of N 6 Quinolinyl Thiourea Derivatives

Antimicrobial Activity

The quinoline (B57606) nucleus is a well-established pharmacophore in numerous antimicrobial drugs. When combined with the thiourea (B124793) group, which is also known for its biological activities, the resulting derivatives often exhibit potent efficacy against a range of pathogenic microorganisms.

Antibacterial Efficacy Against Bacterial Strains

N-(6-quinolinyl)thiourea derivatives and related compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Recent studies have highlighted the development of 8-aminoquinoline (B160924) (QN) derivatives featuring a thiourea moiety as potent zinc ionophores with significant antibacterial properties against Gram-positive bacteria. nih.govresearchgate.netacs.org These compounds function by transporting Zn²⁺ across the bacterial membrane, disrupting ion homeostasis, a strategy that may also help combat bacterial resistance. nih.govresearchgate.netacs.orgx-mol.net One such potent QN-based Zn²⁺ transporter demonstrated reduced hemolytic activity and cytotoxicity to mammalian cells, suggesting a favorable profile for further development. nih.govacs.org This approach not only showed efficacy against standard strains but also prevented the development of bacterial resistance and restored the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to conventional antibiotics. nih.govresearchgate.net

Another series of thiourea derivatives (TDs) was evaluated for their antibacterial activity, with one compound, TD4, showing the most potent effects against several Staphylococcus aureus strains (including MRSA), Staphylococcus epidermidis, and Enterococcus faecalis. nih.gov TD4 exhibited minimum inhibitory concentrations (MIC) ranging from 2–16 µg/mL and was found to disrupt the integrity of the MRSA cell wall. nih.gov Similarly, hybrid compounds combining quinoline and sulfonamide moieties have been synthesized to combat resistant bacterial strains. nih.gov The compound identified as QS-3 was particularly effective against Pseudomonas aeruginosa, with a MIC of 64 μg/mL, and showed a synergistic effect when combined with ciprofloxacin. nih.gov

Compound/Derivative ClassBacterial Strain(s)Activity (MIC/Observation)
Thiourea Derivative (TD4) Staphylococcus aureus (incl. MRSA), Staphylococcus epidermidis, Enterococcus faecalisMIC: 2–16 µg/mL nih.gov
Quinoline-Sulfonamide Hybrid (QS-3) Pseudomonas aeruginosaMIC: 64 µg/mL nih.gov
Quinoline Thiourea-Based Zinc Ionophores Gram-positive bacteria (e.g., MRSA)Potent antibacterial properties; restores antibiotic susceptibility nih.govresearchgate.netacs.org
7-substituted quinolin-8-ol derivatives Various bacterial strainsComparable or greater activity than nitroxoline (B368727) (standard antibiotic) researchgate.net
Quinoline-based thiosemicarbazides Mycobacterium tuberculosis H37Rv, Isoniazid-resistant strainsQST4 was the most effective compound researchgate.net

Antifungal Efficacy Against Fungal Pathogens

The fungicidal potential of quinoline-thiourea derivatives has been explored against various human and plant fungal pathogens. The versatility of the quinoline scaffold allows for modifications that can yield compounds with selective and potent antifungal action. nih.gov

One study investigated quinoline derivatives where modifications at the C-2, C-4, and C-6 positions resulted in selective antifungal activity. nih.gov A particular derivative demonstrated efficacy against filamentous fungi with MIC values ranging from 12.5–25 μg/mL and was active against all tested dermatophytic strains. nih.gov Other research focused on novel quinoline derivatives containing thioether groups, inspired by natural quinoline. researchgate.netscilit.comnih.gov Among these, compound 3l, identified as 4-(allylthio)-8-fluoro-2,3-dimethylquinoline, showed significant activity, with inhibition rates exceeding 80% against the phytopathogenic fungi Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 µg/mL. researchgate.netscilit.comnih.gov

Furthermore, thiourea derivatives of 2-thiophenecarboxylic acid have been evaluated against the multidrug-resistant yeast Candida auris. nih.govmdpi.com The ortho-methylated derivative (SB2) displayed the highest antifungal activity, with a notable inhibitory effect on biofilm growth and microbial adherence. nih.govmdpi.com This highlights that structural modifications, such as the position of a methyl group, can significantly influence antifungal action. nih.gov

Compound/Derivative ClassFungal Pathogen(s)Activity/Observation
Modified Quinoline Derivative Dermatophytes (filamentous fungi)MIC: 12.5–25 μg/mL nih.gov
Quinoline Thioether (Compound 3l) Sclerotinia sclerotiorum, Physalospora piricola>80% inhibition at 50 µg/mL researchgate.netscilit.comnih.gov
Ortho-methylated Thiourea Derivative (SB2) Candida aurisHighest antifungal activity in its class; inhibits biofilm growth nih.govmdpi.com
Fluorinated Quinoline Analogs Sclerotiorum, R. solaniCompounds 2b, 2e, 2f, 2k, and 2n showed >80% activity against S. sclerotiorum mdpi.com
Quinoline-based thiosemicarbazides Various fungal strainsShowed potential antifungal activity researchgate.net

Anticancer and Antitumor Activities

The development of quinoline-based compounds, including those with thiourea functionalities, represents a significant avenue in cancer research. arabjchem.orgarabjchem.org These derivatives have demonstrated cytotoxicity against a wide array of cancer cell lines through various mechanisms of action.

In Vitro Cytotoxicity Against Cancer Cell Lines

Numerous studies have reported the potent cytotoxic effects of this compound derivatives and related structures against human cancer cell lines.

For instance, a novel N-substituted thiourea derivative, DC27, featuring a N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea framework, inhibited the proliferation of a panel of human lung carcinoma cell lines with IC₅₀ values ranging from 2.5 to 12.9 µM. nih.gov Another study on 3-(trifluoromethyl)phenylthiourea (B159877) analogs found them to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC₅₀ values of 10 µM or less. nih.gov

Thiourea derivatives bearing a benzodioxole moiety also revealed significant cytotoxic effects, in some cases greater than the standard drug doxorubicin. nih.gov One such compound, a N¹,N³-disubstituted-thiosemicarbazone, displayed IC₅₀ values of 1.11 µM, 1.74 µM, and 7.0 µM against HCT116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cells, respectively. nih.gov Similarly, a series of quinoline derivatives were evaluated against the Caco-2 human epithelial colorectal carcinoma cell line, with the most active compound showing an IC₅₀ value of 0.53 µM. brieflands.com A quinoline-based thiazolidinone derivative also exhibited potent cytotoxic activity against HCT-116 cells with an IC₅₀ value of 7.43 µM. nih.gov

Compound/Derivative ClassCancer Cell Line(s)Cytotoxicity (IC₅₀)
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) Human lung carcinoma2.5–12.9 µM nih.gov
3-(trifluoromethyl)phenylthiourea analogs SW480, SW620 (Colon); PC3 (Prostate); K-562 (Leukemia)≤ 10 µM nih.gov
Thiourea with benzodioxole moiety HCT116 (Colon)1.11 µM nih.gov
Thiourea with benzodioxole moiety HepG2 (Liver)1.74 µM nih.gov
8-nitro-7-quinolinecarbaldehyde Caco-2 (Colorectal)0.53 µM brieflands.com
Quinoline-based thiazolidinone HCT-116 (Colon)7.43 µM nih.gov
Compound 91b1 A549 (Lung), AGS (Gastric), KYSE150, KYSE450 (Esophageal)MTS₅₀ values comparable to cisplatin (B142131) nih.gov

Mechanisms of Cytotoxic Action (e.g., Apoptosis Induction, Pathway Modulation)

The anticancer effects of this compound derivatives are often mediated by their ability to induce programmed cell death (apoptosis) and to interfere with key cellular signaling pathways essential for cancer cell survival and proliferation.

Several quinoline-based compounds induce apoptosis in various malignant cells. nih.gov The thiourea derivative DC27 was found to induce G₀/G₁ cell cycle arrest and apoptosis in lung carcinoma cells. nih.gov Its mechanism involves the marked reduction of tyrosine phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent inhibition of its downstream effectors, Erk1/2 and AKT. nih.gov Similarly, certain quinoline-based thiazolidinone derivatives act as potent apoptosis-inducing agents through the inhibition of EGFR. nih.gov One such derivative significantly stimulated apoptotic death in colon cancer cells and arrested the cell cycle in the G2 and S phases. nih.gov

Studies on 3-(trifluoromethyl)phenylthiourea analogs demonstrated strong pro-apoptotic activity. nih.gov One compound from this series induced late-stage apoptosis in 95-99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov These derivatives also acted as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, which is a cytokine involved in inflammation and tumor progression. nih.gov The induction of apoptosis by quinone-containing compounds has been associated with the activation of caspase-3, DNA fragmentation, and the generation of reactive oxygen species (ROS). nih.gov

Selectivity Profile Towards Malignant Cells

A critical aspect of anticancer drug development is achieving selectivity, where the compound is more toxic to cancer cells than to normal, healthy cells. Several studies on quinoline-thiourea derivatives have shown promising selectivity profiles.

A series of 3-(trifluoromethyl)phenylthiourea analogs exhibited high cytotoxicity against multiple cancer cell lines while showing favorable selectivity over normal human keratinocyte (HaCaT) cells. nih.gov In another study, the cytotoxicity of certain quinoline derivatives was found to be significantly higher in breast cancer cells (MCF-7 and MDA-MB-231) compared to non-cancerous mammary epithelial cells (184A1). researchgate.net

Researchers have also identified quinoline derivatives that are significantly more effective at killing cancer cells than non-cancer cells. researchgate.net Two compounds, CTRI-17 and CTRI-20, were reported to be 10 to 20 times more effective against breast cancer cell lines than against non-cancer breast cell lines. researchgate.net Efforts to improve selectivity have also involved glycoconjugation of 8-aminoquinoline. This strategy yielded two glycoconjugates that demonstrated higher cytotoxicity and improved selectivity for cancer cells (HCT 116, MCF-7) over a healthy fibroblast cell line (NHDF-Neo). mdpi.com A study on the quinoline derivative 91b1 found it to be a potent anticancer agent while being less toxic than the conventional drug cisplatin to a nontumor cell line (NE3). nih.gov The selectivity index (SI) is often calculated to quantify this effect, comparing the IC₅₀ value in a normal cell line to that in a cancer cell line. mdpi.com

Antimalarial Activity

Derivatives of quinolinyl thiourea have been investigated for their potential to combat malaria, a disease caused by parasites of the genus Plasmodium. The research is largely driven by the urgent need for new therapeutic agents to overcome the growing resistance of the parasite to existing drugs like chloroquine.

The antimalarial potency of quinolinyl thiourea derivatives has been demonstrated against strains of Plasmodium falciparum, the species responsible for the most severe form of malaria. In laboratory settings, new analogues have been synthesized and tested for their ability to inhibit parasite growth. One study identified 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea as the most effective compound among a series, exhibiting a substantial inhibitory concentration (IC₅₀) value of 1.2 µM against a chloroquine-resistant strain of P. falciparum. nih.gov A key finding for this active compound was its selective toxicity, targeting the parasites without causing harm to human HeLa cells. nih.gov Other research has also confirmed that various quinoline derivatives show moderate to strong antimalarial activity against P. falciparum, with some compounds demonstrating greater potency than the conventional antimalarial drug chloroquine. mdpi.com

CompoundTarget StrainIC₅₀ Value (µM)Source
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaP. falciparum (Chloroquine-resistant)1.2 nih.gov

Enzyme Inhibitory Activities

This compound derivatives have emerged as potent inhibitors of several key enzymes, indicating their therapeutic potential for a range of pathological conditions.

Quinoline-based acylthiourea derivatives have shown significant potential as urease inhibitors. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies caused by bacteria such as Helicobacter pylori. In one study, a series of 19 quinoline-based acyl thiourea derivatives displayed enhanced urease inhibitory potential, with IC₅₀ values ranging from 1.19 to 18.92 µM, surpassing the activity of the standard inhibitor thiourea (IC₅₀ = 19.53 ± 0.032 µM). nih.govresearcher.life Another investigation revealed that a derivative featuring an N-methyl quinolonyl moiety was the most potent in its series, with an IC₅₀ value of 1.83 ± 0.79 µM, making it approximately 12 times more potent than the reference standards, thiourea and acetohydroxamic acid. nih.govresearchgate.net The structure-activity relationship suggests that substituents on the aryl ring, such as methoxy (B1213986) (OCH₃), ethoxy (OC₂H₅), bromine (Br), and methyl (CH₃) groups, significantly enhance inhibitory activity. nih.govresearcher.life

Compound Series/DerivativeIC₅₀ Value (µM)Comparison to StandardSource
Quinoline-based acyl thiourea derivatives (19 compounds)1.19 - 18.92More potent than standard thiourea (19.53 µM) nih.govresearcher.life
N-methyl quinolonyl moiety derivative1.83 ± 0.79~12-fold more potent than thiourea nih.govresearchgate.net

Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, including bone metabolism, and their inhibition is a therapeutic strategy for certain diseases. nih.gov Studies on quinoline-based derivatives have identified potent inhibitors of this enzyme class. A series of novel quinolinyl-iminothiazolines, which are structurally related to quinolinyl thioureas, were synthesized and evaluated for their AP inhibitory potential. researchgate.net The compound N-benzamide quinolinyl iminothiazoline (6g) demonstrated the highest inhibitory effect, with an IC₅₀ value of 0.337 ± 0.015 µM. researchgate.netnih.gov This potency was significantly greater than that of the standard inhibitor KH₂PO₄, which had an IC₅₀ of 5.245 ± 0.477 µM. researchgate.netnih.gov

CompoundTarget EnzymeIC₅₀ Value (µM)Standard Inhibitor IC₅₀ (µM)Source
N-benzamide quinolinyl iminothiazoline (6g)Alkaline Phosphatase0.337 ± 0.0155.245 ± 0.477 (KH₂PO₄) researchgate.netnih.gov
Hexyl-substituted quinolinyl iminothiazoline (6d)Alkaline Phosphatase0.886 ± 0.0745.245 ± 0.477 (KH₂PO₄) nih.gov
Heptyl-substituted quinolinyl iminothiazoline (6e)Alkaline Phosphatase0.754 ± 0.0555.245 ± 0.477 (KH₂PO₄) nih.gov

Inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for the management of Alzheimer's disease. mdpi.com Quinoline-thiosemicarbazone hybrids have been synthesized and evaluated for this activity. One of the most potent compounds, which featured a methyl substituent on the quinoline ring, showed an IC₅₀ value of 0.55 ± 0.01 μM against AChE, demonstrating slightly better inhibition than the standard drug galantamine. mdpi.com Another study on a series of 1-acetyl-3-aryl thioureas containing a quinoline base reported selective and potent inhibition against acetylcholinesterase. rsc.org

Compound DerivativeTarget EnzymeIC₅₀ Value (µM)Source
Quinoline-thiosemicarbazone hybrid (with methyl group)Acetylcholinesterase (AChE)0.55 ± 0.01 mdpi.com
Quinoline-thiosemicarbazone hybrid (unsubstituted)Acetylcholinesterase (AChE)2.95 ± 0.24 mdpi.com
Quinoline-thiosemicarbazone hybrid (with 6-methoxy group)Acetylcholinesterase (AChE)5.53 ± 0.11 mdpi.com

The inhibitory activity of this compound derivatives extends to other enzymes with therapeutic relevance.

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a target for managing type-2 diabetes. nih.gov A study on thiadiazole quinoline analogs identified highly potent α-amylase inhibitors, with some compounds exhibiting IC₅₀ values as low as 0.002 ± 0.60 µM, which is significantly more effective than the standard drug acarbose (B1664774) (IC₅₀ = 53.02 ± 0.12 µM). nih.gov

Proteinase K Inhibition: Proteinase K is a broad-spectrum serine protease. ist-ag.com Research into pyrimidine-linked acyl thiourea derivatives has revealed significant inhibitory activity against this enzyme. The most active compound, which had no substitution on its phenyl ring, showed an IC₅₀ value of 1.716 ± 0.062 μM. researchgate.net Another derivative with a bromo substitution on the phenyl ring also showed high potency with an IC₅₀ of 1.790 ± 0.079 µM. nih.gov

Compound Series/DerivativeTarget EnzymeIC₅₀ Value (µM)Source
Thiadiazole quinoline analogsα-Amylase0.002 ± 0.60 to 42.31 ± 0.17 nih.gov
Pyrimidine linked acyl thiourea (unsubstituted phenyl)Proteinase K1.716 ± 0.062 researchgate.net
Pyrimidine linked acyl thiourea (bromo-substituted)Proteinase K1.790 ± 0.079 nih.gov

Antiviral Activity (e.g., Anti-HIV)

Quinoline and thiourea derivatives have independently demonstrated promising antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV). mdpi.com The combination of these two pharmacophores in this compound derivatives has led to the development of potent anti-HIV agents. These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the HIV reverse transcriptase enzyme and thereby inhibiting its function, which is crucial for viral replication. nih.govnih.gov

One study detailed the design and synthesis of a series of quinoline derivatives intended to act as NNRTIs. Molecular docking studies revealed that these compounds could effectively bind to the allosteric site of HIV-RT. nih.gov For instance, compound 6, identified as 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl)thiophene-2-sulfonamide, exhibited significant anti-HIV activity against both HIV-1 and HIV-2, with selectivity indices (SI) of 2.65 and 2.32, respectively. nih.gov

Furthermore, several thiazolyl thiourea derivatives have been synthesized and identified as potent NNRTIs of HIV-1 reverse transcriptase. nih.gov Six of these compounds showed subnanomolar IC50 values for the inhibition of HIV replication and displayed minimal toxicity to human peripheral blood mononuclear cells, leading to remarkably high selectivity indices ranging from 28,000 to over 100,000. nih.gov The most promising among them, N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea, was effective against NNRTI-resistant HIV-1 isolates. nih.gov

The antiviral activity of quinoline derivatives is not limited to HIV. They have also shown efficacy against other viruses such as Dengue virus, coronaviruses, and respiratory syncytial virus. mdpi.comsemanticscholar.orgbohrium.com

Table 1: Anti-HIV Activity of Selected Quinoline and Thiourea Derivatives

CompoundTargetActivitySelectivity Index (SI)Reference
5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamideHIV-1 / HIV-2Prudent2.65 (HIV-1), 2.32 (HIV-2) nih.gov
N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thioureaHIV-1Potent>100,000 nih.gov

Antiprotozoal Activities (e.g., Antileishmanial)

Derivatives of this compound have demonstrated significant potential in combating protozoal infections, particularly leishmaniasis. mdpi.comnih.gov Leishmaniasis is a parasitic disease with limited therapeutic options, making the development of new, effective treatments a priority. nih.gov Thiourea derivatives have shown activity against various Leishmania species, including L. amazonensis, L. major, L. tropica, and L. donovani. mdpi.comnih.gov

In one study, fifty N,N'-disubstituted thiourea derivatives were synthesized and evaluated against L. amazonensis. mdpi.com Compound 3e from this series showed notable anti-leishmanial activity with an IC50 of 4.9 ± 1.2 µM. mdpi.com A second generation of these compounds, incorporating a piperazine (B1678402) ring, yielded even more potent derivatives. Specifically, compound 5i exhibited an IC50 of 1.8 ± 0.5 µM, demonstrating enhanced potency and selectivity. mdpi.com

Another research effort focused on the design and synthesis of thiourea derivatives that were screened for activity against L. major, L. tropica, and L. donovani. Compounds 4g , 20a , and 20b from this study showed significant in vitro potency against the promastigote forms of these parasites, with IC50 values in the low submicromolar range. nih.gov Compound 4g was particularly effective against the amastigotes of L. major. nih.gov

The antiprotozoal activity of these compounds is often associated with their ability to interfere with essential parasitic metabolic pathways or cellular structures. mdpi.comnih.gov The structural versatility of the quinoline and thiourea scaffolds allows for modifications that can enhance potency and selectivity, making them promising candidates for further development as antileishmanial drugs. mdpi.comnih.gov

Table 2: Antileishmanial Activity of Selected Thiourea Derivatives

CompoundLeishmania SpeciesFormIC50 (µM)Reference
3e L. amazonensisAmastigote4.9 ± 1.2 mdpi.com
5i L. amazonensisAmastigote1.8 ± 0.5 mdpi.com
4g L. major, L. tropica, L. donovaniPromastigoteLow submicromolar nih.gov
20a L. major, L. tropica, L. donovaniPromastigoteLow submicromolar nih.gov
20b L. major, L. tropica, L. donovaniPromastigoteLow submicromolar nih.gov

Antitubercular and Antimycobacterial Activities

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of drug-resistant strains. researchgate.net Quinoline and thiourea derivatives have been investigated as potential sources of new antitubercular agents. mdpi.comrsc.orgnih.gov The quinoline core is a key feature of the anti-TB drug bedaquiline, which targets the mycobacterial ATP synthase. mdpi.com

Research into new hybrid compounds combining quinoline and benzothiazole (B30560) moieties linked by a urea or thiourea group has yielded promising results. These compounds were evaluated for their in vitro antitubercular activity against the H37Rv strain of M. tuberculosis. mdpi.com Several synthesized compounds exhibited significant activity. mdpi.com

In another study, a series of quinolone derivatives were designed and synthesized based on a lead compound identified from a library screening. rsc.org Compounds 6b6 , 6b12 , and 6b21 from this series demonstrated potent anti-tubercular activity against the H37Rv strain, with MIC values ranging from 1.2 to 3 µg/mL. rsc.org These compounds also showed excellent activity against a multi-drug-resistant (MDR-TB) strain and were found to be non-toxic to Vero and A549 cells. rsc.org

The mechanism of action for some quinoline derivatives has been explored, with studies suggesting that they may inhibit essential enzymes in M. tuberculosis, such as KatG. nih.gov

Table 3: Antitubercular Activity of Selected Quinoline Derivatives

CompoundM. tuberculosis StrainMIC (µg/mL)Reference
6b6 H37Rv1.2 - 3 rsc.org
6b12 H37Rv1.2 - 3 rsc.org
6b21 H37Rv1.2 - 3 rsc.org
6b21 MDR-TB0.9 rsc.org
Compound 5 H37Rv2 nih.gov

Other Noteworthy Biological Activities

Thiourea and quinoline derivatives have been reported to possess antioxidant properties. mdpi.comhueuni.edu.vnresearchgate.net The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comhueuni.edu.vn

Studies on synthetic thioureas have shown varying degrees of antioxidant activity. For example, in one study, compounds IV and I were the most potent scavengers of the DPPH radical, while compounds I and III were most effective against the ABTS cation radical. mdpi.com Another study on 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) found that DPTU had a significantly lower IC50 value (0.710 ± 0.001 mM) in the DPPH assay compared to BPTU (11.000 ± 0.015 mM), indicating stronger radical scavenging ability. researchgate.net

The antioxidant activity of these derivatives is influenced by their chemical structure, including the presence and position of substituent groups that can donate hydrogen atoms or electrons to neutralize free radicals. mdpi.comhueuni.edu.vn

The thiourea and quinoline scaffolds have been incorporated into molecules designed to have anticonvulsant effects. mdpi.comresearchgate.netnih.gov While specific studies focusing solely on this compound for anticonvulsant activity are less common, the broader classes of thiourea and quinazoline (B50416) derivatives have shown promise. For instance, methaqualone and mecloqualone, which are quinazoline analogs, have been approved as anticonvulsant drugs. nih.gov Novel substituted benzylidene thioureas have also been evaluated for their anticonvulsant activity and neurotoxicity profiles. researchgate.net These findings suggest that the this compound framework could be a valuable starting point for the design of new anticonvulsant agents.

Both quinoline and thiourea derivatives have been investigated for their anti-inflammatory potential. nih.govmdpi.comresearchgate.netresearchgate.net The anti-inflammatory action of these compounds can be mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govmdpi.com

In a study of new thiourea derivatives of naproxen, compounds were evaluated for their in vivo anti-inflammatory effects using a carrageenan-induced paw edema model. nih.gov The derivative of m-anisidine (B1676023) (4 ) and the N-methyl tryptophan methyl ester derivative (7 ) showed the most potent activity. nih.gov Interestingly, while these compounds had weak COX-2 inhibitory activity, the aromatic amine derivatives demonstrated significant inhibition of 5-LOX, with compound 4 having an IC50 value of 0.30 μM. nih.gov

The quinoline nucleus is also known to interfere with inflammatory pathways by inhibiting mediators like lipoxygenase and inducible nitric oxide synthase (iNOS). researchgate.net This dual potential of both the quinoline and thiourea moieties to modulate inflammatory responses makes their combined derivatives attractive candidates for the development of novel anti-inflammatory drugs. nih.govresearchgate.net

Antidiabetic Properties of this compound Derivatives

Research into the pharmacological potential of this compound derivatives has identified promising candidates with significant antidiabetic properties. These compounds have been investigated for their ability to modulate key biological targets implicated in the pathogenesis of diabetes mellitus, demonstrating notable efficacy in preclinical studies. The primary mechanism of action explored for these derivatives often involves the inhibition of carbohydrate-hydrolyzing enzymes and the modulation of receptors involved in glucose homeostasis.

Detailed research findings have highlighted the potential of these derivatives as antihyperglycemic agents. researchgate.netnih.gov The core structure of this compound has been a scaffold for the synthesis of various analogs, with modifications aimed at enhancing their biological activity and specificity. These synthetic efforts have led to the identification of compounds with potent inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are crucial for the digestion and absorption of carbohydrates. researchgate.netrsc.org By inhibiting these enzymes, the derivatives can delay glucose absorption and consequently lower postprandial blood glucose levels.

Furthermore, certain derivatives have been designed as modulators of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov Activation of PPARγ can improve insulin (B600854) sensitivity, a critical factor in the management of type 2 diabetes. The development of quinoline-thiazolidinedione hybrids, which incorporate a thiourea-like moiety, has shown a significant reduction in blood glucose levels in animal models. nih.gov

One study reported the synthesis of a novel quinoline thiazolidinedione hybrid that demonstrated a 22.33% reduction in blood glucose levels after 15 days of treatment in a preclinical model. nih.gov This compound also showed the ability to elevate PPARγ expression to 75% of the activation level induced by the standard drug, pioglitazone. nih.gov Such findings underscore the potential of these derivatives as selective PPARγ modulators with a potentially improved safety profile compared to existing therapies. nih.gov

The inhibitory activity of these compounds against α-glucosidase has been a significant focus of research. rsc.orgnih.govresearchgate.netresearchgate.netnih.gov Structure-activity relationship (SAR) studies have provided insights into the chemical features necessary for potent enzyme inhibition. nih.gov For instance, the nature and position of substituents on the quinoline and phenyl rings have been shown to influence the inhibitory potency of these derivatives. nih.gov Some quinoline-based hybrids have exhibited exceptional α-glucosidase inhibition with IC50 values significantly lower than that of the standard drug, acarbose. nih.gov

The following table summarizes the antidiabetic activity of selected this compound derivatives and related compounds:

CompoundTarget Enzyme/ReceptorActivityReference
(Z)-5-benzylidene-3-((2-chloroquinolin-3-yl)methyl)thiazolidine-2,4-dionePPARγ22.33% reduction in Blood Glucose Level nih.gov
Quinoline-pyrazopyrimidine hybrid with 4-methylpiperidineα-glucosidaseIC50 = 46.70 μM nih.gov
Quinoline-pyrazopyrimidine hybrid with para-trifluoromethoxy groupα-glucosidaseIC50 = 40.84 μM nih.gov
Pyrazolinyl-acyl thiourea derivative 5bα-glucosidaseIC50 = 68.3 ± 0.11 μM rsc.org
Pyrazolinyl-acyl thiourea derivative 5fα-amylaseIC50 = 90.3 ± 1.08 μM rsc.org
1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthioureaα-glucosidaseIC50 = 9.77 mM nih.gov
1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthioureaα-glucosidaseIC50 = 12.94 mM nih.gov

These findings collectively suggest that this compound derivatives represent a promising class of compounds for the development of novel antidiabetic agents. Further research, including more extensive preclinical and clinical studies, is warranted to fully elucidate their therapeutic potential and safety profiles.

Applications of N 6 Quinolinyl Thiourea Beyond Medicinal Chemistry

Catalytic Applications

The thiourea (B124793) functional group is a powerful hydrogen-bond donor, a property that has been extensively exploited in the field of organocatalysis. When appended to a quinoline (B57606) scaffold, the electronic and steric properties of the catalyst can be finely tuned.

Thiourea-based organic molecules are recognized for their excellent catalytic activity in various chemical transformations, which stems from their capacity for double hydrogen-bonding activation. rsc.org This non-covalent interaction allows the thiourea moiety to activate electrophiles, making them more susceptible to nucleophilic attack. rsc.orglibretexts.org Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea) and a Lewis basic site (like an amine), can simultaneously activate both the electrophile and the nucleophile in a reaction, leading to high efficiency and stereoselectivity. rsc.orgresearchgate.net

While research on N-(6-quinolinyl)thiourea itself is specific, the broader class of quinoline-activated thiourea catalysts has shown significant promise. For instance, thiourea catalysts have been successfully employed for the activation of quinoline in Petasis transformations, facilitating stereocontrol even at low temperatures. libretexts.org In such reactions, the thiourea catalyst interacts with the substrate, enhancing its reactivity and guiding the stereochemical outcome of the product. The quinoline nitrogen can also play a role, either by acting as an additional binding site or by modulating the acidity of the thiourea protons. The development of chiral thiourea organocatalysts has been particularly impactful in asymmetric multicomponent reactions, enabling the efficient, one-pot synthesis of complex chiral molecules. rsc.org

Ring-Opening Polymerization (ROP) is a crucial method for producing biodegradable and functional polymers, such as polyesters and polycarbonates. polympart.com Thiourea derivatives have emerged as highly effective organocatalysts for ROP. rsc.orgdntb.gov.ua The catalytic mechanism typically involves a dual activation pathway where the thiourea's N-H groups form hydrogen bonds with the cyclic monomer (e.g., lactide), activating its carbonyl group for nucleophilic attack. rsc.orgresearchgate.net Simultaneously, a basic co-catalyst can activate the initiating alcohol. rsc.org

A more recently understood mechanism involves the deprotonation of the thiourea by a strong base to form a highly active thioimidate species. polympart.com This thioimidate, in conjunction with an alcohol, can catalyze ROP with extremely high rates and excellent control, yielding polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn <1.1). polympart.com This method avoids the use of metal catalysts, which can be a source of contamination in the final polymer product, a critical consideration for biomedical materials. researchgate.net The quinoline group in this compound can influence the acidity of the thiourea protons, potentially modulating the catalyst's activity and selectivity in ROP processes. polympart.com This tunability is a key advantage of thiourea-based organocatalysts in creating precisely tailored polymer materials. rsc.orgresearchgate.net

Chemosensing and Molecular Recognition

The combination of a quinoline fluorophore and a thiourea binding site makes this compound and its derivatives ideal candidates for the development of chemosensors. The quinoline unit provides desirable photophysical properties, while the thiourea group acts as a selective recognition site for various analytes. nih.govnih.gov

Quinoline-thiourea compounds have been successfully developed as fluorescent chemical sensors for detecting heavy metal ions. google.com The sensing mechanism often relies on the coordination of the metal ion with the sulfur and nitrogen atoms of the thiourea moiety. nih.govresearchgate.net This binding event perturbs the electronic structure of the molecule, leading to a detectable change in the fluorescence signal (e.g., quenching or enhancement) of the quinoline fluorophore. researchgate.net

For example, specific quinoline thiourea derivatives have been patented for use as fluorescent chemosensors for detecting Ag+ and Hg2+ ions. google.com Upon interaction with these ions in solution, the compounds exhibit significant fluorescence quenching, allowing for their sensitive detection. google.com Similarly, other quinoline-based probes have demonstrated high selectivity for Zn2+, an important ion in biological systems. rsc.orgnih.gov The inherent fluorescence of the quinoline scaffold makes these sensors highly sensitive, with some capable of detecting ions at parts-per-billion (ppb) levels. researchgate.netrsc.org The versatility of the synthetic routes allows for the tuning of the sensor's properties to target a wide range of metal ions and other analytes. nih.gov

The thiourea group is a well-established motif for the recognition and sensing of anions. nih.govnih.gov Its two N-H protons are oriented to form strong and directional hydrogen bonds with anionic guests. rsc.org Thiourea-based receptors are generally more effective anion binders than their urea (B33335) counterparts due to the higher acidity of their N-H protons. rsc.orgfrontiersin.org

When integrated into a quinoline framework, the resulting receptor can bind a variety of anions, including halides (F-, Cl-) and oxoanions (acetate, dihydrogen phosphate). nih.govnih.gov The binding event is typically monitored by UV-Vis or NMR spectroscopy. nih.govmdpi.com Upon anion binding, shifts in the N-H proton signals in the 1H NMR spectrum and changes in the UV-Vis absorption spectrum are observed. mdpi.com This interaction can also induce a color change, enabling naked-eye detection. frontiersin.org Quinoline-based thiosemicarbazones, which are structurally related to this compound, have been shown to be effective colorimetric chemosensors for fluoride (B91410) and cyanide ions. nih.gov The affinity and selectivity of these receptors are governed by factors such as the basicity of the anion and the geometric compatibility between the host and guest. nih.govresearchgate.net

Table 1: Anion Binding Constants (Ka in M-1) for a Quinoline-Based Bis-Urea Receptor in DMSO. While not a thiourea, this data illustrates the typical binding affinities and trends for a related quinoline-based receptor.
AnionBinding Constant (Ka / M-1)Reference
F-1.2 (± 0.2) x 104 nih.gov
Cl-2.1 (± 0.1) x 103 nih.gov
Br-5.1 (± 0.2) x 102 nih.gov
I-1.5 (± 0.1) x 102 nih.gov
HSO4-8.3 (± 0.3) x 103 nih.gov
H2PO4-6.1 (± 0.2) x 103 nih.gov
NO3-2.5 (± 0.1) x 102 nih.gov

Future Perspectives and Research Directions for N 6 Quinolinyl Thiourea

Rational Design and Development of Next-Generation Derivatives

The foundation for future research on N-(6-quinolinyl)thiourea lies in the rational design of new derivatives to enhance efficacy, selectivity, and pharmacokinetic properties. This approach moves beyond traditional trial-and-error synthesis to a more targeted strategy based on a deep understanding of structure-activity relationships (SAR).

Key strategies for the development of next-generation derivatives include:

Molecular Hybridization: A promising strategy involves creating hybrid molecules by linking the this compound scaffold with other known pharmacophores. eurekaselect.com This can produce synergistic effects, leading to compounds with dual modes of action or the ability to overcome drug resistance mechanisms. eurekaselect.com

Scaffold Functionalization: The precise and selective introduction of various functional groups onto the quinoline (B57606) ring is a transformative strategy for expanding chemical space and enhancing pharmacological profiles. researchgate.net By carefully selecting catalysts and reaction conditions, researchers can synthesize derivatives with improved efficacy and target selectivity. researchgate.net

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can modulate the compound's potency, selectivity, and metabolic stability. For instance, modifying substituents on the quinoline or phenyl rings can significantly influence biological activity, a key aspect explored in SAR studies. nih.gov

Judicious Modifications: Strategic modifications aimed at blocking metabolic pathways can enhance a compound's in vivo efficacy. benthamscience.com This includes introducing groups like fluorine or sterically bulky moieties (e.g., t-butyl group) to prevent metabolic degradation. benthamscience.com

These rational design strategies, guided by SAR and computational insights, will be crucial in optimizing the quinoline-thiourea scaffold to develop potent and selective therapeutic agents. nih.govbenthamscience.com

In-Depth Mechanistic Studies at the Molecular and Cellular Levels

While preliminary studies may identify the biological effects of this compound derivatives, a profound understanding of their mechanism of action at the molecular and cellular levels is essential for their clinical development. Future research must focus on elucidating the precise pathways and interactions through which these compounds exert their effects.

Potential areas for mechanistic investigation include:

Target Identification and Validation: A critical step is to identify the specific molecular targets of active derivatives. For example, studies on other thiourea (B124793) derivatives have identified dual inhibition of the HIV-1 capsid (CA) and human cyclophilin A (CypA) as a mechanism of action. nih.gov Similarly, some 8-hydroxyquinoline (B1678124) urea (B33335) and thiourea derivatives have been shown to interact with targets like poly (ADP-ribose) polymerase-1 (PARP1) and B-cell lymphoma-extra large (Bcl-xL). arabjchem.org

Pathway Analysis: Once a target is identified, it is crucial to understand how its modulation affects downstream cellular signaling pathways. This involves investigating impacts on protein expression, enzyme activity, and post-translational modifications.

Apoptosis and Cell Cycle Analysis: In the context of anticancer activity, detailed studies are needed to determine if compounds induce programmed cell death (apoptosis) and to identify the specific apoptotic pathways involved (e.g., activation of caspases). researchgate.net Investigating the effects on cell cycle progression can reveal if the compounds cause arrest at specific phases, such as the G2/M phase, which is a common mechanism for anticancer agents that inhibit tubulin polymerization. researchgate.net

Enzyme Kinetics: For derivatives that act as enzyme inhibitors, detailed kinetic studies can clarify the mode of inhibition (e.g., competitive, non-competitive) and provide insights into the compound's interaction with the enzyme's active or allosteric sites. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The versatile structures of quinoline and thiourea suggest that their hybrid derivatives could be active across a wide spectrum of diseases. nih.govbenthamscience.com A key future direction is the systematic screening of this compound and its analogs against a broad range of biological targets to uncover new therapeutic applications beyond their initial activities.

Promising therapeutic areas for exploration include:

Oncology: Quinoline derivatives are being investigated as inhibitors of various targets in cancer, including receptor tyrosine kinases (EGFR, HER-2), tubulin, and DNA topoisomerase. researchgate.netnih.govrsc.org Screening this compound derivatives against a panel of cancer cell lines and relevant kinases could yield novel anticancer agents. nih.gov

Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs, and both quinoline and thiourea derivatives have shown activity against bacteria, fungi, and viruses. benthamscience.comjneonatalsurg.com Future research could focus on evaluating new derivatives against drug-resistant strains of pathogens, such as Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).

Neurodegenerative Diseases: Given that some thiourea derivatives are used to treat neurodegenerative conditions, exploring the potential of this compound analogs in this area is warranted. nih.gov

Enzyme Inhibition: Thiourea-containing compounds have been identified as potent inhibitors of various enzymes, including urease and neuraminidase. nih.govmdpi.com Screening against a wider panel of enzymes could uncover novel inhibitors for various metabolic or signaling pathways.

A summary of potential biological activities for quinoline-thiourea hybrids is presented below.

Therapeutic AreaPotential Targets/Activities
Anticancer Kinase Inhibition (EGFR, HER-2), Tubulin Polymerization Inhibition, Apoptosis Induction
Antimicrobial Antibacterial (Gram-positive, Gram-negative), Antifungal, Antitubercular
Antiviral HIV-1 Capsid & Cyclophilin A Inhibition, Neuraminidase Inhibition
Antimalarial Inhibition of heme detoxification pathway
Enzyme Inhibition Urease, Nitric Oxide Synthase, PARP1

Advancement of Computational Approaches for Predictive Design

In silico methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new chemical entities. farmaciajournal.com Advancing the use of computational chemistry will be pivotal in accelerating the development of this compound derivatives.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) can establish a correlation between the three-dimensional structure of the derivatives and their biological activity. nih.gov These models can predict the activity of newly designed compounds before their synthesis, guiding chemists to prioritize the most promising candidates. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing crucial insights into binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.comijper.org Docking studies can help rationalize observed SAR and guide the design of derivatives with improved affinity for their biological target. nih.govfarmaciajournal.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the ligand-receptor complex over time, offering a more dynamic picture of the interaction and helping to assess the stability of the binding pose predicted by docking. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. researchgate.net This early assessment of drug-likeness helps to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later stages of drug development. ijper.orgresearchgate.net

These computational strategies provide a powerful framework for designing novel derivatives with high predicted activity and favorable drug-like properties, streamlining the discovery pipeline. nih.govnih.gov

Expansion into Emerging Catalytic and Sensing Domains

Beyond their biomedical potential, the unique chemical properties of the quinoline and thiourea moieties open doors for applications in materials science and analytical chemistry.

Fluorescent Sensing: Quinoline derivatives are widely used as fluorescent probes for the detection of metal ions due to their ability to form complexes that alter their fluorescence properties. nih.govresearchgate.net The presence of nitrogen and sulfur atoms in this compound makes it an excellent candidate for development as a chemosensor for heavy metal ions like Fe³⁺, Hg²⁺, and Pb²⁺. nih.govfrontiersin.orgnih.gov Future work could focus on synthesizing derivatives with enhanced sensitivity and selectivity for specific ions for applications in environmental monitoring and biological imaging. rsc.orgresearchgate.net

Organocatalysis: Chiral thiourea-based molecules have emerged as highly effective organocatalysts in asymmetric synthesis. rsc.org They activate substrates through a distinctive double hydrogen-bonding mechanism. rsc.org this compound derivatives, particularly chiral versions, could be explored as catalysts for a variety of chemical transformations, such as Strecker, Mannich, and Michael reactions, contributing to the development of green and efficient synthetic methodologies. mostwiedzy.pllibretexts.org The gold-catalyzed synthesis of thioquinolines from thiourea derivatives also points to potential applications in metal-mediated catalysis. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-quinolinyl)thiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 6-aminoquinoline with thiophosgene or isothiocyanate derivatives. For example, analogous thiourea derivatives (e.g., N-phenylthiourea) are synthesized via nucleophilic substitution between amines and thiocarbonylating agents under inert atmospheres . Optimization includes controlling temperature (0–5°C for exothermic reactions) and using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis. Yields can be improved by slow addition of reagents and purification via recrystallization (ethanol/water mixtures) .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Confirm the thiourea moiety (-NH-CS-NH-) via FT-IR (N-H stretch: ~3200 cm⁻¹; C=S: ~1250 cm⁻¹) and ¹H NMR (broad peaks for NH protons at δ 9–10 ppm). Aromatic protons in the quinoline ring appear as multiplet signals (δ 7.5–8.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves molecular geometry. Refinement with SHELXL ensures accuracy in bond lengths/angles, particularly for the thiourea group and quinoline planarity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity (similar to N-phenylthiourea). Avoid inhalation/contact; toxic gases (e.g., HCN, SO₂) may form during decomposition. Store in airtight containers away from oxidizers. Emergency measures: Use CHEMTREC for spills (US/Canada: 1-800-424-9300) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from impurities, stereochemical variations, or assay conditions. Strategies:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities .
  • Dose-Response Studies : Standardize assays (e.g., enzyme inhibition with HIV-1 RT) using positive controls (e.g., nevirapine) and triplicate measurements to validate IC₅₀ values .
  • Structural Confirmation : Compare crystallographic data with bioactive conformations to identify functional group interactions .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., HIV-1 reverse transcriptase). Parameterize the thiourea group’s charge distribution using DFT calculations (B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy (e.g., quinoline N-heterocycle with active-site residues) .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Derivatization : Modify the quinoline ring (e.g., electron-withdrawing groups at C-3) or thiourea substituents (alkyl vs. aryl). Synthesize analogs via parallel combinatorial libraries .
  • Bioassay Pipeline : Test derivatives against a panel of targets (e.g., kinases, microbial enzymes) using high-throughput screening. Correlate activity with Hammett σ values or logP to quantify electronic/lipophilic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.